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A deep dive into the performance, selectivity, and cellular impact of the novel AXL inhibitor ER-
851 in comparison to established kinase inhibitors bemcentinib, gilteritinib, cabozantinib, and

foretinib. This guide provides researchers, scientists, and drug development professionals with

a comprehensive overview supported by experimental data and detailed protocols.

ER-851 has emerged as a potent and highly selective inhibitor of the AXL receptor tyrosine

kinase, a key player in cancer progression, metastasis, and drug resistance.[1][2][3] This guide

presents a comparative analysis of ER-851 against other well-known kinase inhibitors that also

target AXL: bemcentinib, gilteritinib, cabozantinib, and foretinib. The following sections detail

their respective potencies, selectivity profiles, and the underlying experimental methodologies.

Kinase Inhibition Profile: A Quantitative Comparison
The inhibitory activity of ER-851 and its counterparts against AXL and other kinases is

summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard

measure of a drug's potency.
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Inhibitor AXL IC50 (nM)
Other Key Targets
(IC50 in nM)

Reference

ER-851 100 MER (>1000) [1]

Bemcentinib

(BGB324)
14

MER (>700), TYRO3

(>1400), Abl (>1400)
MedChemExpress

Gilteritinib (ASP2215) 0.73

FLT3 (0.29), LTK

(0.35), ALK (1.2), c-

KIT (230)

MedChemExpress

Cabozantinib (XL184) 7

VEGFR2 (0.035),

MET (1.3), RET (4),

KIT (4.6), FLT3 (11.3),

TIE2 (14.3)

Selleck Chemicals

Foretinib

(GSK1363089)
10 (pKd)

MET (0.4), KDR (0.9),

RON (3), Flt-1 (6.8),

Flt-4 (2.8)

IUPHAR/BPS Guide

to PHARMACOLOGY,

Selleck Chemicals

Note: IC50 values can vary between different studies and assay conditions. The data

presented here is for comparative purposes.

Selectivity and Mechanism of Action
ER-851 demonstrates high selectivity for AXL over the closely related MER kinase, which is a

significant advantage as chronic MER inhibition has been associated with retinal toxicity.[1][2]

In contrast, other inhibitors in this comparison exhibit a broader range of targets.

Bemcentinib is also highly selective for AXL within the TAM (TYRO3, AXL, MER) family of

receptor tyrosine kinases.

Gilteritinib is a potent dual inhibitor of FLT3 and AXL.

Cabozantinib is a multi-kinase inhibitor targeting several receptor tyrosine kinases involved

in tumor angiogenesis and metastasis.
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Foretinib also targets multiple kinases, with high potency against MET and VEGFRs in

addition to AXL.

The diverse selectivity profiles of these inhibitors underscore the importance of choosing the

right tool compound for specific research questions. While multi-kinase inhibitors can be

effective in certain contexts, highly selective inhibitors like ER-851 are crucial for dissecting the

specific roles of AXL in cellular processes.

AXL Signaling Pathway
AXL activation, typically through its ligand Gas6, triggers a cascade of downstream signaling

events that promote cell survival, proliferation, migration, and invasion. Key pathways activated

by AXL include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[4][5][6] Inhibition

of AXL is expected to disrupt these oncogenic signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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